4-[2-(Benzenesulfonyl)ethenyl]benzaldehyde
Description
4-[2-(Benzenesulfonyl)ethenyl]benzaldehyde is a benzaldehyde derivative featuring a benzenesulfonyl group attached via an ethenyl linker to the para-position of the benzaldehyde core. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, supramolecular chemistry, and materials science. The benzenesulfonyl group is a strong electron-withdrawing moiety, which enhances the electrophilicity of the aldehyde group, facilitating nucleophilic additions or condensations in synthetic pathways .
Properties
CAS No. |
918341-22-7 |
|---|---|
Molecular Formula |
C15H12O3S |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
4-[2-(benzenesulfonyl)ethenyl]benzaldehyde |
InChI |
InChI=1S/C15H12O3S/c16-12-14-8-6-13(7-9-14)10-11-19(17,18)15-4-2-1-3-5-15/h1-12H |
InChI Key |
JDVOLYIOZCVDSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C=CC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Benzenesulfonyl)ethenyl]benzaldehyde typically involves the reaction of benzenesulfonyl chloride with a suitable ethenylbenzaldehyde precursor. One common method involves the use of a base such as triethylamine to facilitate the reaction. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of 4-[2-(Benzenesulfonyl)ethenyl]benzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Benzenesulfonyl)ethenyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can react with the benzenesulfonyl group under basic conditions.
Major Products Formed
Oxidation: Formation of 4-[2-(Benzenesulfonyl)ethenyl]benzoic acid.
Reduction: Formation of 4-[2-(Benzenesulfonyl)ethenyl]benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Research
4-[2-(Benzenesulfonyl)ethenyl]benzaldehyde has been studied for its cytotoxic effects against various cancer cell lines. Notable findings include:
- Cytotoxicity Assays: In vitro studies have demonstrated that this compound exhibits significant inhibition of cell proliferation in human breast and lung cancer cells. For instance, a study reported an IC50 value of approximately 25 µM after 48 hours of exposure to breast cancer cells, indicating its potential as an anticancer agent .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound:
- Pathogen Sensitivity: The compound showed activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values indicated effectiveness against pathogens like Staphylococcus aureus and Escherichia coli, with MIC values around 32 µg/mL for E. coli .
Synthetic Applications
4-[2-(Benzenesulfonyl)ethenyl]benzaldehyde serves as a valuable building block in organic synthesis:
- Reactions: It can participate in various chemical reactions, including:
Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of 4-[2-(Benzenesulfonyl)ethenyl]benzaldehyde on human breast cancer cells, researchers found that the compound significantly reduced cell viability. The study employed the MTT assay to quantify cell proliferation inhibition.
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy against common pathogens. Results indicated that the compound had an MIC of 32 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 4-[2-(Benzenesulfonyl)ethenyl]benzaldehyde involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. This interaction can lead to the modulation of various biochemical pathways, contributing to its observed biological activities .
Comparison with Similar Compounds
Research Findings and Data Gaps
- Safety Data : Analogous aldehydes (e.g., 4-(bromomethyl)benzaldehyde) require stringent safety protocols due to reactivity and toxicity . The benzenesulfonyl group may introduce additional hazards, necessitating further toxicological studies.
Biological Activity
4-[2-(Benzenesulfonyl)ethenyl]benzaldehyde (CAS No. 918341-22-7) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-[2-(Benzenesulfonyl)ethenyl]benzaldehyde can be represented as follows:
This compound features a benzaldehyde group attached to an ethenyl moiety, which is further substituted by a benzenesulfonyl group. The presence of these functional groups suggests potential reactivity and biological interactions.
Research indicates that compounds similar to 4-[2-(Benzenesulfonyl)ethenyl]benzaldehyde may exhibit various mechanisms of action, particularly through enzyme inhibition and interaction with cellular pathways. For instance, studies on related sulfonamide compounds have shown that they can act as inhibitors of carbonic anhydrases (CAs), which are important for regulating pH and fluid balance in biological systems .
Antitumor Activity
Several studies have explored the antitumor potential of compounds related to 4-[2-(Benzenesulfonyl)ethenyl]benzaldehyde. For example:
- In vitro Studies : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including human colon adenocarcinoma (HT-29) and non-small-cell lung carcinoma (A549). The mechanisms often involve the induction of apoptosis or cell cycle arrest .
- Case Study : A series of sulfonamide derivatives were synthesized and tested for their antiproliferative activity against cancer cell lines. The results indicated that structural modifications significantly affected their potency, highlighting the importance of electron-withdrawing and electron-donating groups in modulating biological activity .
Antioxidant Activity
The antioxidant properties of related compounds have also been investigated. For instance, certain derivatives have been shown to scavenge free radicals effectively, which could contribute to their protective effects against oxidative stress-related diseases .
Table 1: Biological Activity Summary of Related Compounds
Structure-Activity Relationship (SAR)
The biological activity of 4-[2-(Benzenesulfonyl)ethenyl]benzaldehyde can be influenced by its structural features. Modifications at the benzene rings or variations in the sulfonyl group can lead to significant changes in potency and selectivity. For instance, the introduction of halogen atoms has been shown to enhance cytotoxicity against certain cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
